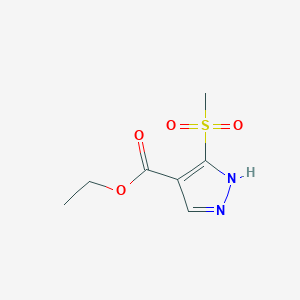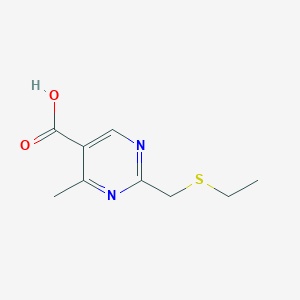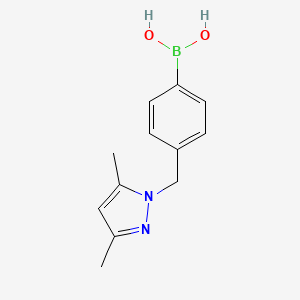
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound features a phenyl ring substituted with a boronic acid group and a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Attachment of the Pyrazole to the Phenyl Ring: The pyrazole ring is then attached to the phenyl ring through a methyl group. This can be achieved using a condensation reaction between the pyrazole and a benzyl halide.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be done using a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron is used in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反应分析
Types of Reactions
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pyrazole ring also contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target enzyme.
相似化合物的比较
Similar compounds to (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid include other boronic acids and pyrazole derivatives. Some examples are:
Phenylboronic acid: Lacks the pyrazole ring, making it less specific in its interactions.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylphenyl derivatives: These compounds may have different substituents on the phenyl ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the pyrazole ring, which imparts specific chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C12H15BN2O2 |
|---|---|
分子量 |
230.07 g/mol |
IUPAC 名称 |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7,16-17H,8H2,1-2H3 |
InChI 键 |
UXDCWYBADAHEJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CN2C(=CC(=N2)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
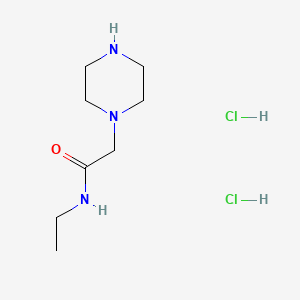

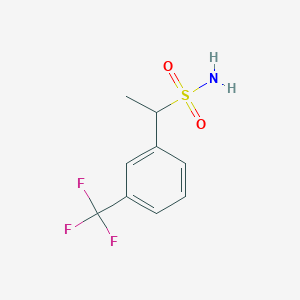
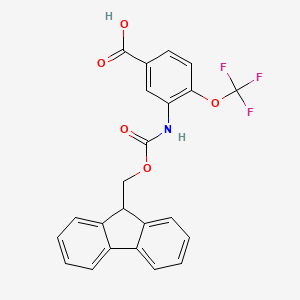
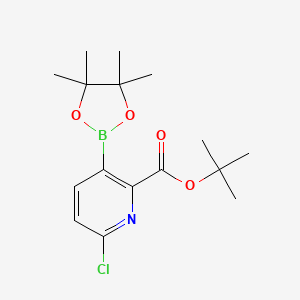
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
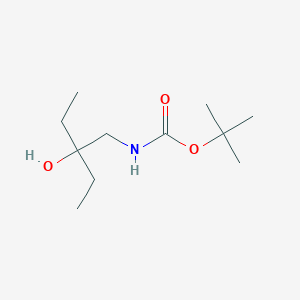
![[1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
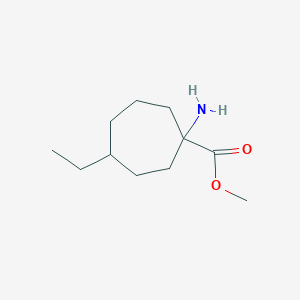
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
